molecular formula C8H5ClFNO B1428657 4-Chloro-2-fluoro-3-methoxybenzonitrile CAS No. 1126320-68-0

4-Chloro-2-fluoro-3-methoxybenzonitrile

Cat. No. B1428657
M. Wt: 185.58 g/mol
InChI Key: UKAFKFNOOLUFSX-UHFFFAOYSA-N
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Description

“4-Chloro-2-fluoro-3-methoxybenzonitrile” is a chemical compound with the molecular formula C8H5ClFNO. It has a molecular weight of 185.58 . This compound is solid at ambient temperature .


Molecular Structure Analysis

The InChI code for “4-Chloro-2-fluoro-3-methoxybenzonitrile” is 1S/C8H5ClFNO/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4-Chloro-2-fluoro-3-methoxybenzonitrile” is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Synthesis of Anti-tumor Activities of Novel 4-Aminoquinazoline Derivatives

    • The compound has been used in the synthesis of novel 4-aminoquinazoline derivatives, which showed promising anti-tumor activities against Bcap-37 cell proliferation. The chemical intermediates were characterized using various techniques, and the derivatives demonstrated significant inhibitory effects on cell proliferation, highlighting its potential in anti-cancer drug development (Li, 2015).
  • Crystal Structure Analysis

    • The compound is involved in the synthesis of certain acrylonitriles, which are biologically active and capable of undergoing organic transformations. The crystal structure of a derivative synthesized using 4-Chloro-2-fluoro-3-methoxybenzonitrile was studied to confirm olefinic bond geometry and structural conformation details, providing insights into molecular geometry and chemical reactivity (Naveen et al., 2006).
  • Chemical Reactions and Interactions

    • The compound has been involved in studies exploring the phenylation of fluorobenzonitriles. The radical anion reactivity of derivatives like 3-Methoxybenzonitrile was investigated, showing potential for developing new fluorinated cyanobisarenes, indicating its versatility in chemical synthesis and the potential for creating complex organic molecules (Peshkov et al., 2019).
  • Synthesis of Herbicide Intermediates

    • The compound has been used in synthesizing intermediates for herbicides, demonstrating its significance in agricultural chemical development. The synthesis process involved various chemical reactions, and the structures of the products were confirmed through different spectroscopic methods, reflecting its application in creating compounds with agricultural utility (Yu, 2002).
  • Synthesis of Gefitinib

    • The compound plays a role in the synthesis of Gefitinib, an anti-cancer drug. It involves complex chemical transformations, highlighting its importance in pharmaceutical manufacturing and its contribution to health sciences (Jin et al., 2005).

Safety And Hazards

The specific safety information and hazard statements for “4-Chloro-2-fluoro-3-methoxybenzonitrile” are not provided in the search results . It’s always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

4-chloro-2-fluoro-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAFKFNOOLUFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluoro-3-methoxybenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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